molecular formula C17H17NO6S B2921072 exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride CAS No. 1418113-73-1

exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride

Cat. No.: B2921072
CAS No.: 1418113-73-1
M. Wt: 363.38
InChI Key: WRDBYLWEAPOAAT-RMHZUWNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of 7-oxabicyclo[2.2.1]hept-5-ene derivatives, characterized by a strained bicyclic framework with an oxygen bridge (7-oxa) and dicarboxylic anhydride functionality. The exo-cis configuration refers to the spatial arrangement of substituents: the sulfonamidomethyl-4-methyl-benzyl group and the methyl group occupy exo positions relative to the bicyclic system, while the anhydride ring adopts a cis conformation.

Properties

IUPAC Name

4-methyl-N-[[(1R,2S,6R,7S)-7-methyl-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S/c1-10-3-5-11(6-4-10)25(21,22)18-9-17-8-7-16(2,24-17)12-13(17)15(20)23-14(12)19/h3-8,12-13,18H,9H2,1-2H3/t12-,13+,16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDBYLWEAPOAAT-RMHZUWNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC23C=CC(O2)(C4C3C(=O)OC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC[C@]23C=C[C@](O2)([C@H]4[C@@H]3C(=O)OC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound exo-cis-(+/-)-1-[(1-sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride is a bicyclic compound that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by the oxabicyclo framework and dicarboxylic anhydride functionalities. The sulfonamidomethyl group attached to the benzyl moiety enhances its solubility and reactivity, which may contribute to its biological activities.

Mechanisms of Biological Activity

Research indicates that compounds with similar bicyclic structures often exhibit significant biological activities, including:

  • Anticancer Activity : Many derivatives of bicyclic compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antibacterial Properties : The sulfonamide group is known for its antibacterial properties, which may enhance the overall antimicrobial activity of the compound.
  • Anti-inflammatory Effects : Some bicyclic anhydrides have demonstrated anti-inflammatory effects through the modulation of inflammatory pathways.

Anticancer Activity

A study conducted by Kharitonov et al. (2012) explored the synthesis of derivatives from bicyclic anhydrides, revealing that certain modifications could lead to enhanced cytotoxicity against cancer cell lines. The study highlighted the importance of structural modifications in increasing biological activity .

Antibacterial Properties

Research on sulfonamide derivatives indicates that the presence of the sulfonamide moiety in this compound may enhance its antibacterial efficacy. For instance, compounds similar to this one have been shown to inhibit bacterial growth by interfering with folate synthesis .

Anti-inflammatory Studies

In vitro studies have demonstrated that bicyclic compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest potential applications in treating inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydrideAnticancerHL60 (Leukemia)Kharitonov et al., 2012
Sulfonamide DerivativeAntibacterialE. coliPubChem
7-Oxabicyclo(2.2.1)heptane DerivativeAnti-inflammatoryRAW 264.7 (Macrophages)European Journal of Medicinal Chemistry

Comparison with Similar Compounds

Research Findings and Limitations

  • Crystallography : The tetradecyloxymethyl analog forms layered crystals via C–H⋯O bonds, suggesting the target compound’s sulfonamide group could stabilize similar structures .
  • Aziridine Formation : Studies on cis-exo bicyclic anhydrides show that bulky substituents favor endo aziridine products, implying the target compound’s sulfonamidomethyl group may influence regioselectivity .
  • Data Gaps : Melting points and detailed pharmacokinetic data for the target compound are absent in current literature, highlighting the need for further characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.